
5-Brom-2-(Cyclopropylmethoxy)anilin
Übersicht
Beschreibung
5-Bromo-2-(cyclopropylmethoxy)aniline is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(cyclopropylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(cyclopropylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Diese Verbindung wird zur Herstellung von Zwischenprodukten in der Arzneimittelentwicklung verwendet. Ihr Bromatom kann weitere Reaktionen eingehen, um Kohlenstoff-Stickstoff-Bindungen zu bilden, die in vielen Arzneimittelmolekülen grundlegend sind. Dies macht sie zu einem wichtigen Akteur bei der Synthese neuer therapeutischer Wirkstoffe .
Wirkmechanismus
Target of Action
The specific targets of a compound depend on its chemical structure and properties. For example, compounds containing an indole nucleus, which is similar to the aniline group in “5-Bromo-2-(cyclopropylmethoxy)aniline”, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. This often involves binding to a specific site on the target, leading to a change in its function. For example, in the case of indole derivatives, they possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of many organic compounds, is influenced by the properties of the boron reagent used in the reaction .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-(cyclopropylmethoxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of 5-Bromo-2-(cyclopropylmethoxy)aniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 5-Bromo-2-(cyclopropylmethoxy)aniline on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-(cyclopropylmethoxy)aniline can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-2-(cyclopropylmethoxy)aniline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, it can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. Additionally, 5-Bromo-2-(cyclopropylmethoxy)aniline can influence the transcription of specific genes, thereby altering the protein expression profile within the cell.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-(cyclopropylmethoxy)aniline can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-(cyclopropylmethoxy)aniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(cyclopropylmethoxy)aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while doses beyond this range can be detrimental .
Metabolic Pathways
5-Bromo-2-(cyclopropylmethoxy)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, 5-Bromo-2-(cyclopropylmethoxy)aniline can affect the activity of cofactors involved in these metabolic pathways, further modulating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-2-(cyclopropylmethoxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues or cellular compartments. This distribution pattern can significantly affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 5-Bromo-2-(cyclopropylmethoxy)aniline is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and transcriptional activity .
Biologische Aktivität
5-Bromo-2-(cyclopropylmethoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
5-Bromo-2-(cyclopropylmethoxy)aniline interacts with various enzymes and proteins, notably cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions can lead to either inhibition or activation of these enzymes, influencing metabolic pathways significantly.
Table 1: Interaction with Cytochrome P450 Enzymes
Enzyme | Interaction Type | Effect on Metabolism |
---|---|---|
CYP1A2 | Inhibition | Decreased drug clearance |
CYP2C9 | Inhibition | Altered pharmacokinetics |
Cellular Effects
The compound has been shown to affect various cellular processes, including cell signaling pathways and gene expression. Notably, it modulates the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to significant changes in cellular responses and metabolic activity.
Table 2: Cellular Pathways Affected by 5-Bromo-2-(cyclopropylmethoxy)aniline
Pathway | Effect | Resulting Changes |
---|---|---|
MAPK/ERK | Upregulation | Increased cell growth |
PI3K/Akt | Downregulation | Apoptosis induction |
Molecular Mechanism
At the molecular level, 5-Bromo-2-(cyclopropylmethoxy)aniline exerts its effects through binding interactions with specific receptors and enzymes. This binding can lead to alterations in gene transcription and protein expression profiles within the cell. The compound's ability to localize to subcellular compartments, such as mitochondria and the nucleus, further influences its biological activity.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of 5-bromo-2-(cyclopropylmethoxy)aniline exhibited significant cytotoxicity against various cancer cell lines. The compound's structural modifications enhanced its efficacy against breast cancer cells (MCF-7 and MDA-MB-231), showing promise as a lead compound for further development .
- Anti-inflammatory Properties : Research indicated that this compound could inhibit inflammatory responses in vitro by downregulating pro-inflammatory cytokines. Such activity suggests potential applications in treating inflammatory diseases.
- Pharmacokinetic Studies : Investigations into the metabolic stability of 5-bromo-2-(cyclopropylmethoxy)aniline revealed that while it interacts with cytochrome P450 enzymes, modifications to its structure could enhance its stability and reduce metabolic degradation .
Eigenschaften
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDWFOADOLXIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.